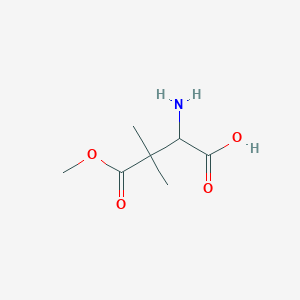
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of aspartic acid and is characterized by the presence of an amino group, a methoxy group, and a dimethyl-substituted oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its effects are mediated through binding to active sites on enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Aspartic acid: A naturally occurring amino acid with similar structural features.
Methoxy-substituted amino acids: Compounds with methoxy groups attached to the amino acid backbone.
Dimethyl-substituted oxo acids: Compounds with dimethyl groups and oxo functionalities.
Uniqueness
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid, commonly referred to as TTNPB (Arotinoid Acid), is a compound with significant biological activity, particularly as a potent retinoic acid receptor (RAR) agonist. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₄ |
| Molecular Weight | 175.18 g/mol |
| CAS Number | 71441-28-6 |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 486.8 ± 44.0 °C at 760 mmHg |
| Melting Point | Not Available |
TTNPB functions primarily as a RAR agonist , demonstrating high affinity for all three RAR subtypes (α, β, and γ). Competitive binding assays have revealed the following IC50 values:
- RARα : 5.1 nM
- RARβ : 4.5 nM
- RARγ : 9.3 nM
These values indicate that TTNPB effectively competes with retinoic acid for binding to RARs, which are critical in regulating gene expression related to cell differentiation and development .
Biological Effects
-
Cell Proliferation and Differentiation :
- TTNPB has been shown to induce differentiation in various cancer cell lines, including retinoblastoma cells. It promotes apoptosis through mechanisms involving the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins like Bcl-2 .
- In studies involving human retinoblastoma cell lines, TTNPB's ability to enhance apoptosis was linked to its interaction with the RAR signaling pathway, which is crucial for normal retinal development .
- Antiviral Activity :
- Neuroprotective Effects :
Case Studies
Several key studies have highlighted the biological activity of TTNPB:
- Study on Retinoblastoma Cells : A study demonstrated that TTNPB effectively induced apoptosis in retinoblastoma cells through RAR-mediated pathways, leading to decreased cell viability and increased expression of apoptotic markers such as caspase-3 .
- Antiviral Mechanism Investigation : Another investigation explored the compound's mechanism against flavivirus replication, revealing that TTNPB interferes with viral RNA synthesis through its action on cellular pathways influenced by retinoic acid .
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12-3)4(8)5(9)10/h4H,8H2,1-3H3,(H,9,10) |
InChI Key |
UIIKWTKJGVDONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















